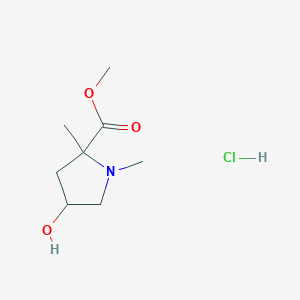

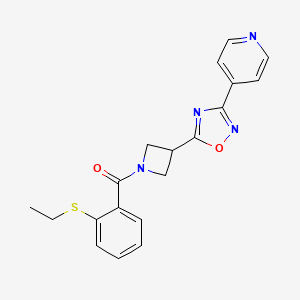

Methyl 4-hydroxy-1,2-dimethylpyrrolidine-2-carboxylate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related pyrrolidine derivatives is described in several papers. For instance, a one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates is reported using a relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides with a FeCl2/Et3N binary catalytic system . Another paper presents a general and efficient one-pot synthesis of methyl 1-alkyl-4-(diethoxyphosphoryl)-5-oxopyrrolidine-3-carboxylate, which is based on the Michael addition of dimethyl 2-(diethoxyphosphoryl)-3-methylenesuccinate to primary amines . These methodologies could potentially be adapted for the synthesis of methyl 4-hydroxy-1,2-dimethylpyrrolidine-2-carboxylate hydrochloride.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is often elucidated using techniques such as X-ray diffraction, as demonstrated in the paper discussing the reaction of methyl 1-aryl-3-aroyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with N-substituted 3-amino-5,5-dimethyl-2-cyclohexenones . The structural characterization of these compounds is crucial for understanding their chemical behavior and potential applications.

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions, which are explored in the provided papers. For example, the reaction of methyl 1-aryl-3-aroyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with different reactants leads to the formation of complex heterocyclic structures . Additionally, the synthesis of methyl 2-amino-4-(4-chlorophenyl)-4H-pyrano[3,2-c]coumarin-3-carboxylate involves a reaction catalyzed by KF-montmorillonite . These reactions highlight the reactivity of pyrrolidine derivatives and their potential for creating diverse chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. For instance, the acid dissociation constants of a novel bicyclic thiohydantoin fused to pyrrolidine compound were determined using potentiometric titration, which is indicative of the compound's acidity and potential reactivity . The antimicrobial activity of this compound was also assessed, demonstrating its biological relevance . These properties are essential for the development of pyrrolidine-based pharmaceuticals and materials.

科学的研究の応用

Diversity-Oriented Synthesis

A diversity-oriented synthesis approach has been developed for the creation of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides, showcasing the utility of related chemical structures in generating a library of compounds. This method emphasizes the flexibility of these compounds in organic synthesis, allowing for a broad range of derivatives with potential applications in drug discovery and material science (Jernej Baškovč et al., 2012).

Antimicrobial Activity

Research on novel 2-(Hydroxyimino)-dihydropyrimidine-5-carboxylic acids has demonstrated significant antimicrobial activity. This work indicates the potential of structurally related compounds in addressing infectious diseases through the development of new antimicrobial agents (R. Shastri & Post, 2019).

Enantioselective Synthesis

Studies on the enantioselective synthesis of N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates highlight the application of related chemical frameworks in producing optically active compounds. This research contributes to the field of asymmetric synthesis, which is crucial for the development of chiral drugs and materials (Uroš Grošelj et al., 2013).

Supramolecular Chemistry

The discovery of a robust supramolecular synthon involving pyrrole-2-carboxylate dimers provides insights into crystal engineering and the design of novel materials. This research opens avenues for utilizing these synthons in constructing complex architectures with specific properties (Zhenming Yin & Zucheng Li, 2006).

Melanoidin-like Polymers

Investigations into the Maillard reaction products from 2-deoxypentoses have led to the identification of melanoidin-like polymers, which are significant for understanding the chemical basis of browning reactions in foods and the potential health implications of these compounds (Tressl et al., 1998).

Safety and Hazards

特性

IUPAC Name |

methyl 4-hydroxy-1,2-dimethylpyrrolidine-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c1-8(7(11)12-3)4-6(10)5-9(8)2;/h6,10H,4-5H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTPUNAJXJGDLDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CN1C)O)C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-hydroxy-1,2-dimethylpyrrolidine-2-carboxylate hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-acetyl-2-(2-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2549018.png)

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2549021.png)

![2-Chloro-1-[(2S,4R)-2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methoxypyrrolidin-1-yl]propan-1-one](/img/structure/B2549024.png)

![ethyl 2-[[2-[1-[2-[(4-nitrobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2549026.png)

![Methyl 2-(2-tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2549029.png)

![N-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfonyl-methylamino]butanamide](/img/structure/B2549030.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide](/img/structure/B2549033.png)

![Methyl 4-[(5-hydroxy-3-phenylpentyl)carbamoyl]benzoate](/img/structure/B2549036.png)

![6-(3-Methylbenzofuran-2-yl)-3-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2549039.png)